molecular formula C10H9BrN2O B8733938 2-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

Cat. No. B8733938
M. Wt: 253.09 g/mol
InChI Key: QMWMQSLANBPILG-UHFFFAOYSA-N
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Patent
US05714496

Procedure details

A mixture of 4-bromobenzoic acid hydrazide (3.23 g) and triethylorthopropionate (25 ml) was heated at reflux for 7 hours. The mixture was evaporated to give a solid which was recrystallised from ethyl acetate to give 2-(4-bromphenyl)-5-ethyl-1,3,4-oxadiazole (3.65 g), as a solid, m.p. 101°-102° C.; microanalysis found: C, 47.3; H, 3.6; N, 10.9%; C10H9BrN2O requires: C, 47.5; H, 3.58; N, 11.1%; NMR(CDCl3): 1.44(3H,t), 2.96(2H,q), 7.65(2H,d) and 7.90(2h,D); m/z 253(M+H).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.C(O[C:15](OCC)(OCC)[CH2:16][CH3:17])C>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][C:15]([CH2:16][CH3:17])=[N:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)NN)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OC(CC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC(=NN1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.